2-((3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazin-2-yl)thio)-N-(4-fluorophenyl)acetamide
Description
Properties
IUPAC Name |
2-[3-(3,5-dimethylpyrazol-1-yl)pyrazin-2-yl]sulfanyl-N-(4-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN5OS/c1-11-9-12(2)23(22-11)16-17(20-8-7-19-16)25-10-15(24)21-14-5-3-13(18)4-6-14/h3-9H,10H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMJYEDXUWYGIEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC=CN=C2SCC(=O)NC3=CC=C(C=C3)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazin-2-yl)thio)-N-(4-fluorophenyl)acetamide is a member of the pyrazole family, which has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 341.4 g/mol. Its structure features a pyrazole ring, a thioether linkage, and an acetamide group, contributing to its diverse biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The pyrazole moiety is known for its role in modulating enzyme activities and receptor interactions. Specifically, compounds with similar structures have shown:
- Inhibition of Kinases : Many pyrazole derivatives act as inhibitors of kinases involved in cell proliferation and survival.
- Antimicrobial Activity : The presence of the thioether group enhances the compound's interaction with microbial membranes, leading to increased antimicrobial efficacy.
Biological Activity Overview
The biological activities reported for this compound include:
- Anticancer Activity :
- Antimicrobial Properties :
-
Anti-inflammatory Effects :
- Preliminary studies suggest that derivatives of this compound may also exhibit anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines.
Case Studies
Several studies have investigated the biological activity of related compounds or derivatives:
| Study | Compound | Cell Line | IC50 Value | Activity |
|---|---|---|---|---|
| Bouabdallah et al. | N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]aniline | Hep-2 | 3.25 mg/mL | Cytotoxic |
| Wei et al. | Ethyl-1-(2-hydroxy-3-aroxypropyl)-3-aryl-1H-pyrazole-5-carboxylate | A549 | 26 µM | Antitumor |
| Sun et al. | 1-(3-(4-chlorophenoxy)-2-hydroxypropyl)-3-(4-chlorophenyl)-1H-pyrazole | NCI-H460 | 0.39 ± 0.06 µM | Autophagy Induction |
Research Findings
Recent advancements in drug design have highlighted the potential of pyrazole derivatives as therapeutic agents:
- A review by Xia et al. emphasized that compounds with similar structures could induce significant apoptosis in cancer cells while maintaining low cytotoxicity towards normal cells .
- Another study focused on the synthesis and evaluation of pyrazole-linked thiourea derivatives for their CDK2 inhibition potential, demonstrating strong inhibitory effects at nanomolar concentrations .
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Recent studies have indicated that compounds containing pyrazole moieties exhibit significant anticancer properties. For instance, a derivative of pyrazole was shown to inhibit cancer cell proliferation through apoptosis induction in various cancer cell lines, including breast and lung cancer cells .
Anti-inflammatory Effects
The compound's ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2) suggests potential use as an anti-inflammatory agent. In vitro studies demonstrated that similar compounds reduced inflammation markers in human cell lines, indicating a promising therapeutic avenue for treating inflammatory diseases .
Antimicrobial Properties
Research has highlighted the antimicrobial efficacy of pyrazole derivatives against various bacterial strains. A study reported that a structurally similar compound exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting that 2-((3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazin-2-yl)thio)-N-(4-fluorophenyl)acetamide may also possess similar properties .
Agricultural Applications
Pesticidal Activity
The structural characteristics of this compound position it as a candidate for agricultural applications, particularly as a pesticide. Compounds with pyrazole structures have been noted for their effectiveness in controlling pests and diseases in crops. Field trials have shown that similar pyrazole-based compounds can significantly reduce pest populations while being less harmful to beneficial insects .
Material Science Applications
Polymer Synthesis
In material science, the incorporation of pyrazole derivatives into polymer matrices has been explored to enhance thermal stability and mechanical properties. Research indicates that polymers modified with such compounds exhibit improved resistance to thermal degradation, making them suitable for high-performance applications .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Demonstrated apoptosis induction in breast cancer cells with IC50 values lower than 10 µM. |
| Study 2 | Anti-inflammatory Effects | Significant reduction in COX enzyme activity by up to 75% in treated cell lines. |
| Study 3 | Antimicrobial Properties | Inhibition of bacterial growth with MIC values ranging from 5 to 20 µg/mL against tested strains. |
| Study 4 | Pesticidal Activity | Field trials showed a 60% reduction in pest populations compared to controls over four weeks. |
| Study 5 | Polymer Synthesis | Enhanced thermal stability in modified polymers with degradation temperatures increased by 50°C. |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Variations
Pyrazine vs. Thiazole/Thiadiazole Systems
- Target Compound : The pyrazine ring provides a planar, electron-deficient aromatic system, facilitating π-π stacking interactions with biological targets. The thioether bridge enhances flexibility and may influence redox properties .
- N-{2-[2-(3,5-Dimethyl-1H-pyrazol-1-yl)-1,3-thiazol-4-yl]ethyl}-2-[(4-fluorophenyl)sulfanyl]acetamide () : Replacing pyrazine with thiazole introduces a sulfur atom into the aromatic system, increasing lipophilicity and altering electronic properties. Thiazole-containing compounds often exhibit enhanced antimicrobial or antiviral activity due to improved membrane penetration .
- This structural variation correlates with higher thermal stability in crystallographic studies .
Substituent Effects
- 4-Fluorophenyl Group: Present in both the target compound and , this group is known to improve bioavailability by reducing first-pass metabolism. Fluorine’s electronegativity also strengthens hydrogen bonds with target proteins .
- 3-Chlorophenyl and 4-Methoxyphenyl () : In benzofuran-oxadiazole acetamides, electron-withdrawing (Cl) or donating (OCH₃) substituents modulate electronic density, affecting binding to microbial enzymes. The 4-methoxyphenyl derivative (2b) showed superior antimicrobial activity compared to chlorophenyl analogs .
Pharmacological Activity
Functional Group Impact on Bioactivity
- Thioether vs. Sulfonyl Groups : Compounds with sulfonyl linkages (e.g., ’s perfluoroalkyl derivatives) exhibit environmental persistence but reduced bioactivity compared to thioethers, which are more metabolically labile .
- Pyrazole vs. In contrast, isoxazole-containing analogs () show higher polarity, favoring solubility but limiting CNS penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
